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Introduction

SAR405 is a potent and selective inhibitor of the class 11l phosphoinositide 3-kinase (PI13K),
Vps34 (Vacuolar protein sorting 34).[1][2][3][4] Vps34 plays a crucial role in the initiation of
autophagy, a cellular process responsible for the degradation of cellular components, by
producing phosphatidylinositol 3-phosphate (PI(3)P).[5][6][7] SAR405 acts as an ATP-
competitive inhibitor of Vps34, thereby blocking autophagy and affecting vesicle trafficking.[1]
[7][8] As with many chiral molecules, the biological activity of SAR405 resides primarily in one
of its enantiomers. The SAR405 R enantiomer is reported to be the less active of the two.[9]

These application notes provide detailed protocols for quantifying the activity of the SAR405 R
enantiomer, enabling researchers to precisely determine its inhibitory potential against Vps34
and its cellular effects on autophagy. The following protocols describe both a direct biochemical
assay to measure enzymatic inhibition and cell-based assays to assess the functional
consequences of Vps34 inhibition.

Signaling Pathway and Experimental Overview

The following diagram illustrates the Vps34 signaling pathway and the points of intervention for
the described experimental protocols.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b560532?utm_src=pdf-interest
https://www.medchemexpress.com/SAR405.html
https://www.researchgate.net/publication/275358436_SAR405_a_PIK3C3VPS34_inhibitor_that_prevents_autophagy_and_synergizes_with_MTOR_inhibition_in_tumor_cells
https://pubmed.ncbi.nlm.nih.gov/25905679/
https://www.axonmedchem.com/2716-sar405
https://pubmed.ncbi.nlm.nih.gov/25326666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4502822/
https://www.apexbt.com/sar405.html
https://www.medchemexpress.com/SAR405.html
https://www.apexbt.com/sar405.html
https://www.selleckchem.com/products/sar405.html
https://www.benchchem.com/product/b560532?utm_src=pdf-body
https://www.medchemexpress.com/SAR405_R_enantiomer.html
https://www.benchchem.com/product/b560532?utm_src=pdf-body
https://www.benchchem.com/product/b560532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Downstream Effects

PI3)P recruits GFP-FYVE Localization
initiates i
phosphorylates lovolyes LC3-I to LC3-l Conversion
SAR405 R Enantiomer PI Autophagosome Formation

inhibits

Upstream Signals

Starvation / mTOR inhibition activates

Vps34 Complex

Vps34/PIK3C3

Vps15

Beclin-1
ATG14L

Click to download full resolution via product page
Caption: Vps34 signaling pathway and points of experimental intervention.

Quantitative Data Summary

The following table summarizes key quantitative data for SAR405, which can be used as a
benchmark for assessing the activity of its R enantiomer.
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SAR405
. SAR405 R
Parameter (Racematel/Active . Reference(s)
. Enantiomer

Enantiomer)
Biochemical IC50 )

1.2nM Expected to be higher  [1]
(Vps34)
Binding Affinity (Kd for )

1.5nM Expected to be higher  [1][4]
Vps34)
Cellular IC50 42 nM (mTOR

_ L Expected to be higher  [1][6]
(Autophagy Inhibition) inhibition-induced)

Cellular IC50 (GFP-

27 nM Expected to be higher  [6]
FYVE Assay)
Cellular IC50
o 419 nM (GFP-LC3 _
(Starvation-induced HTS) Expected to be higher  [1]
Autophagy)

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Activity Assay
(Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)
of the SAR405 R enantiomer against recombinant human Vps34/Vps15 complex. The assay
measures the phosphorylation of phosphatidylinositol (PI) to PI(3)P.

Workflow:
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Caption: Workflow for the in vitro Vps34 kinase activity assay.

Materials:

Recombinant human Vps34/Vps15 complex

SAR405 R enantiomer

Phosphatidylinositol (P1)

e ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

Multi-well plates (e.g., 384-well)

Plate reader capable of luminescence detection

Procedure:

o Compound Preparation: Prepare a serial dilution of the SAR405 R enantiomer in DMSO,
followed by a further dilution in kinase assay buffer. The final DMSO concentration in the
assay should be kept below 1%.

o Reaction Setup:

o Add 2.5 L of the diluted SAR405 R enantiomer or vehicle (DMSO) to the wells of a 384-
well plate.

o Add 2.5 L of a solution containing the Vps34/Vps15 enzyme and Pl substrate in kinase
assay buffer.

o Incubate for 10-15 minutes at room temperature.

¢ Kinase Reaction:

o Initiate the reaction by adding 5 pL of ATP solution in kinase assay buffer. The final ATP
concentration should be at or near the Km for Vps34.

o Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction
time should be within the linear range of the enzyme kinetics.

 Signal Detection (using ADP-Glo™):

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b560532?utm_src=pdf-body
https://www.benchchem.com/product/b560532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal. Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence signal using a plate reader.

o Data Analysis:
o Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
o Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta
Formation

This high-content imaging assay measures the inhibition of autophagy by quantifying the
formation of LC3-positive puncta, which represent autophagosomes.

Workflow:
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Caption: Workflow for the cellular LC3 puncta formation assay.
Materials:
e HelLa or U20S cells stably expressing GFP-LC3

o Complete growth medium (e.g., DMEM with 10% FBS)
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o Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

* SAR405 R enantiomer

e mTOR inhibitor (e.g., Everolimus or AZD8055) as a positive control for autophagy induction
o Paraformaldehyde (PFA) for cell fixation

e Hoechst 33342 or DAPI for nuclear staining

o Phosphate-buffered saline (PBS)

e High-content imaging system

Procedure:

e Cell Seeding: Seed GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of the SAR405 R enantiomer for
1-2 hours.

e Autophagy Induction:

o Starvation-induced: Remove the growth medium and replace it with EBSS (containing the
corresponding concentration of the inhibitor). Incubate for 2-4 hours.

o MTOR inhibition-induced: Add an mTOR inhibitor to the growth medium (containing the
SAR405 R enantiomer). Incubate for 4-6 hours.

e Cell Fixation and Staining:

[¢]

Wash the cells with PBS.

o

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells with PBS.

[e]

Stain the nuclei with Hoechst 33342 or DAPI in PBS for 10 minutes.

o
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o Wash the cells with PBS.

e Image Acquisition: Acquire images using a high-content imaging system, capturing both the
GFP and DAPI/Hoechst channels.

» Image Analysis: Use automated image analysis software to identify individual cells (based on
nuclear stain) and quantify the number and intensity of GFP-LC3 puncta per cell.

o Data Analysis:

o Determine the percentage of cells with puncta or the average number of puncta per cell for

each treatment condition.

o Normalize the data to positive (autophagy inducer only) and negative (no treatment)

controls.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

calculate the IC50 value.

Protocol 3: Cellular Vps34 Activity Assay - GFP-FYVE
Domain Relocalization

This assay directly measures the cellular production of PI(3)P by observing the localization of a
GFP-tagged FYVE domain, which specifically binds to PI(3)P on endosomal membranes.
Inhibition of Vps34 leads to a diffuse cytoplasmic GFP signal.

Workflow:
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Seed Cells Stably Expressing GFP-FYVE

Treat Cells with SAR405 R Enantiomer

Incubate for a Defined Period

Fix and Stain Nuclei (Optional for Live-Cell Imaging)

Image Acquisition (High-Content Imaging)

Image Analysis (Quantify GFP-FYVE Puncta)

Data Analysis (IC50 Calculation)
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Caption: Workflow for the cellular GFP-FYVE domain relocalization assay.
Materials:
o Hela or other suitable cells stably expressing a GFP-2xFYVE construct

e Complete growth medium
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SAR405 R enantiomer
Paraformaldehyde (PFA) for fixation (if not performing live-cell imaging)
Hoechst 33342 or DAPI for nuclear staining

High-content imaging system

Procedure:

Cell Seeding: Seed GFP-FYVE expressing cells into 96- or 384-well imaging plates.
Compound Treatment: Treat the cells with a serial dilution of the SAR405 R enantiomer.

Incubation: Incubate the cells for a sufficient time to observe the effect on PI(3)P levels (e.g.,
1-4 hours).

Fixation and Staining (Optional): Cells can be fixed and stained as described in Protocol 2,
or imaged live.

Image Acquisition: Acquire images of the GFP and nuclear channels.

Image Analysis: Use image analysis software to quantify the texture or punctate nature of the
GFP signal. Acommon metric is the standard deviation of pixel intensity within the
cytoplasm. A decrease in this value corresponds to a more diffuse signal and therefore,
Vps34 inhibition.

Data Analysis:

o Normalize the data to positive (vehicle control, punctate signal) and negative (a known
potent Vps34 inhibitor, diffuse signal) controls.

o Plot the percentage of inhibition (or decrease in puncta) against the logarithm of the
inhibitor concentration and calculate the IC50 value.

Conclusion
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The protocols outlined in these application notes provide a robust framework for the detailed
characterization of the SAR405 R enantiomer. By employing a combination of biochemical
and cell-based assays, researchers can accurately determine its inhibitory potency against
Vps34 and its functional impact on autophagy. This information is critical for understanding the
structure-activity relationship of SAR405 and for the development of selective autophagy
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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